Tolbutamide

描述

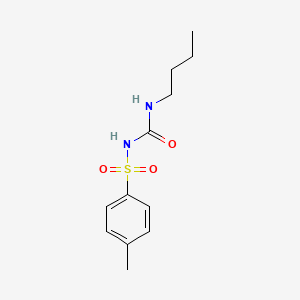

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-butyl-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRGJRBPOGGCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Record name | TOLBUTAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021359 | |

| Record name | Tolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tolbutamide appears as white crystals. (NTP, 1992), Solid | |

| Record name | TOLBUTAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 61 °F (NTP, 1992), SOL IN ALC & CHLOROFORM; FREELY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER /SODIUM SALT/, DISSOLVES READILY IN AQ NAOH TO FORM SODIUM DERIV, SOL IN ETHANOL, CHLOROFORM; FREELY IN DIMETHYL CARBONATE; INSOL IN WATER, Sol in ethanol, ethyl ether, and chloroform., In water, 109 mg/l @ 37 °C, 2.02e-01 g/L | |

| Record name | SID855782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TOLBUTAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolbutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLBUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.245 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.245 g/cu cm @ 25 °C | |

| Record name | TOLBUTAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLBUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER, Crystals | |

CAS No. |

64-77-7 | |

| Record name | TOLBUTAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolbutamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolbutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tolbutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982XCM1FOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLBUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 to 264 °F (NTP, 1992), 128.5-129.5 °C, MP: 41-43 °C; when anhyd, mp range is 130-133 °C /Sodium salt tetrahydrate/, 128.5 °C | |

| Record name | TOLBUTAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolbutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLBUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tolbutamide's Mechanism of Action on KATP Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism by which tolbutamide, a first-generation sulfonylurea drug, modulates the function of ATP-sensitive potassium (KATP) channels, a critical process for the regulation of insulin (B600854) secretion from pancreatic β-cells.

Core Concepts: The Pancreatic β-Cell KATP Channel

The KATP channel in pancreatic β-cells is the primary target for this compound and other sulfonylurea drugs. It functions as a crucial link between cellular metabolism and electrical excitability, regulating insulin release in response to blood glucose levels.

Molecular Architecture: The β-cell KATP channel is a hetero-octameric complex composed of two distinct protein subunits:

-

Kir6.2 (Inwardly-rectifying potassium channel 6.2): Four Kir6.2 subunits form the central pore of the channel, which is responsible for the selective passage of potassium ions (K+) across the cell membrane.

-

SUR1 (Sulfonylurea Receptor 1): Four SUR1 subunits surround the Kir6.2 pore. SUR1 is a member of the ATP-binding cassette (ABC) transporter superfamily and acts as the regulatory subunit of the channel. It contains the binding sites for sulfonylureas, KATP channel openers (like diazoxide), and nucleotides (ATP, ADP).

Under resting conditions (low blood glucose), the intracellular ATP/ADP ratio is low, and KATP channels are open. The resulting efflux of K+ ions maintains the β-cell membrane in a hyperpolarized state, which keeps voltage-gated calcium channels closed and insulin secretion at a basal level.

This compound's Molecular Mechanism of Action

This compound exerts its therapeutic effect by directly interacting with and inhibiting the KATP channel, initiating a cascade of events that culminates in insulin exocytosis.

Binding to the SUR1 Subunit: The high-affinity binding site for this compound is located on the SUR1 subunit of the KATP channel.[1] Chimeric studies, where domains of SUR1 were swapped with those of the cardiac-specific SUR2A isoform (which has a low affinity for this compound), have identified that the C-terminal transmembrane domains (TMs) 14-16 of SUR1 are critical for high-affinity this compound binding and inhibition.[1][2]

Channel Closure and Membrane Depolarization: Upon binding to SUR1, this compound induces a conformational change in the KATP channel complex that leads to the closure of the Kir6.2 pore. This inhibition of the outward K+ current causes the β-cell membrane to depolarize.[3]

Calcium Influx and Insulin Exocytosis: The depolarization of the cell membrane triggers the opening of voltage-gated calcium channels. The subsequent influx of extracellular calcium ions (Ca2+) into the β-cell is a critical step, as it promotes the fusion of insulin-containing vesicles with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[4] This entire process is dependent on the presence of extracellular Ca2+.[5]

Quantitative Analysis of this compound-KATP Channel Interaction

The interaction of this compound with KATP channels has been quantified using various experimental techniques, primarily patch-clamp electrophysiology. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). It is important to note that the reported values can vary depending on the experimental system (e.g., native β-cells vs. heterologous expression systems like Xenopus oocytes), the specific patch-clamp configuration, and the intracellular nucleotide concentrations.

| Parameter | Value | Experimental System | Key Conditions | Reference |

| IC50 | ~7 µM | Mouse pancreatic β-cells | Whole-cell patch clamp | [3] |

| IC50 | 0.8 µM | Rat pancreatic β-cells | Cell-attached patch clamp, immediately after H2O2 exposure | [6] |

| IC50 | 15 µM | Rat pancreatic β-cells | Cell-attached patch clamp, >20 min after H2O2 exposure | [6] |

| Ki (high-affinity) | ~5 µM | Cloned Kir6.2/SUR1 in Xenopus oocytes | Inside-out patch clamp | [7] |

| Ki (high-affinity) | 2.0 µM | Cloned Kir6.2/SUR1 in Xenopus oocytes | Inside-out patch clamp, nucleotide-free | [8] |

| Ki (low-affinity) | 1.8 mM | Cloned Kir6.2/SUR1 in Xenopus oocytes | Inside-out patch clamp, nucleotide-free | [8] |

| EC50 | 1.325 mM | Human right atrial myocytes | Cell-attached patch clamp, in the presence of cromakalim | [9] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Insulin Secretion```dot

Experimental Workflow: Inside-Out Patch-Clamp Electrophysiology

Caption: Workflow for analyzing this compound's effect via patch-clamp.

Key Experimental Protocols

Inside-Out Patch-Clamp Electrophysiology

This technique is instrumental for studying the direct effects of intracellularly applied substances, like this compound, on ion channel activity.

Objective: To measure the dose-dependent inhibition of KATP channels by this compound applied to the intracellular face of the cell membrane.

Methodology:

-

Cell Preparation: Isolate pancreatic β-cells from animal models (e.g., mouse, rat) or use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with Kir6.2 and SUR1 cDNAs.

-

Pipette and Bath Solutions:

-

Pipette Solution (extracellular): Contains a high concentration of potassium to set the K+ equilibrium potential near 0 mV. A typical composition is (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, pH 7.4 with KOH.

-

Bath Solution (intracellular): Mimics the intracellular environment. A typical composition is (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, pH 7.2 with KOH. This compound and nucleotides (ATP, ADP) are added to this solution as required.

-

-

Giga-ohm Seal Formation: A heat-polished glass micropipette with a resistance of 1-2 MΩ is pressed against the cell membrane. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the membrane. This is the "cell-attached" configuration.

-

Patch Excision: The pipette is retracted from the cell, excising the patch of membrane sealed to its tip. The intracellular face of the membrane is now exposed to the bath solution, creating the "inside-out" configuration. 5[10]. Data Acquisition: The membrane patch is voltage-clamped at a negative potential (e.g., -60 mV). The current flowing through the KATP channels is recorded.

-

Drug Application: The inside-out patch is perfused with the bath solution containing increasing concentrations of this compound. The current is recorded at each concentration until a steady-state inhibition is observed.

-

Data Analysis: The magnitude of the KATP current at each this compound concentration is measured and normalized to the control current (in the absence of the drug). A dose-response curve is constructed, and the data are fitted with the Hill equation to determine the IC50 value.

[8]#### 5.2. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the SUR1 receptor.

Objective: To determine the binding affinity of this compound for the SUR1 subunit.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in SUR1, such as a β-cell line (e.g., INS-1) or cells heterologously expressing SUR1. This involves cell homogenization followed by centrifugation to isolate the membrane fraction. 2[11]. Assay Buffer: A typical binding buffer is (in mM): 50 Tris-HCl, 5 MgCl2, 0.1 EDTA, pH 7.4.

-

Radioligand: A high-affinity radiolabeled sulfonylurea, typically [3H]glibenclamide, is used as the tracer.

-

Assay Procedure:

-

Total Binding: Incubate the cell membranes with a fixed, low concentration of [3H]glibenclamide.

-

Competitive Binding: In parallel tubes, incubate the membranes with the same concentration of [3H]glibenclamide in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific Binding: Incubate the membranes with [3H]glibenclamide in the presence of a saturating concentration of an unlabeled high-affinity sulfonylurea (e.g., glibenclamide) to determine the amount of radioligand that binds to non-receptor sites.

-

-

Incubation and Separation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer. 6[11]. Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the concentration of unlabeled this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value for this compound is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Identification of the high-affinity this compound site on the SUR1 subunit of the K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Opposite effects of this compound and diazoxide on the ATP-dependent K+ channel in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose and this compound induce apoptosis in pancreatic beta-cells. A process dependent on intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonylurea mimics the effect of glucose in inducing large amplitude oscillations of cytoplasmic Ca2+ in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biophysics.physics.ox.ac.uk [biophysics.physics.ox.ac.uk]

- 9. Effects of this compound on ATP-sensitive K+ channels from human right atrial cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Tolbutamide within pancreatic beta-cells, focusing on its primary targets and the subsequent signaling cascades that lead to insulin (B600854) secretion. This document synthesizes quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers in diabetes and metabolic diseases.

Primary Molecular Target: The ATP-Sensitive Potassium (KATP) Channel

The principal molecular target of this compound and other sulfonylureas in pancreatic beta-cells is the ATP-sensitive potassium (KATP) channel. This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][3] The SUR1 subunit confers the high-affinity binding site for sulfonylureas and is crucial for the channel's sensitivity to these drugs.[2][3]

This compound exerts its therapeutic effect by binding to the SUR1 subunit, which leads to the closure of the KATP channel.[4] This inhibition of potassium efflux results in the depolarization of the beta-cell membrane. The change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[5][6][7]

Quantitative Analysis of this compound Interaction with KATP Channels

The interaction of this compound with the KATP channel has been quantified through various experimental approaches, including electrophysiological recordings and radioligand binding assays. The key parameters are summarized in the table below.

| Parameter | Value | Cell Type/System | Experimental Condition | Reference |

| Ki (High-affinity inhibition) | ~5 µM | Cloned Kir6.2/SUR1 in Xenopus oocytes | Electrophysiology | [1] |

| Ki (High-affinity inhibition) | 1.6 µM | Kir6.2/SUR1 in Xenopus oocytes | Electrophysiology | [8] |

| Ki (Low-affinity inhibition) | 1.1 - 2.0 mM | Kir6.2/SUR1 in Xenopus oocytes | Electrophysiology | [8] |

| IC50 (KATP channel inhibition) | 18 µM | Human pancreatic beta-cells | Whole-cell patch clamp | [9] |

| IC50 (KATP channel inhibition) | 32.2 µM | INS-1 cells | Electrophysiology | [10] |

| EC50 (Intracellular Ca2+ rise) | ~4 µM | Mouse islet cells | 5 mM Glucose | [5] |

| EC50 (Intracellular Ca2+ rise) | ~14 µM | Mouse islet cells | 4 mM Glucose | [5] |

| EC50 (Intracellular Ca2+ rise) | ~25 µM | Mouse islet clusters | 5 mM Glucose | [5] |

| EC50 (Intracellular Ca2+ rise) | ~50 µM | Mouse islet clusters | 4 mM Glucose | [5] |

| Effective Concentration (Insulin Release) | 20-500 µg/mL (approx. 74 µM - 1.85 mM) | Isolated rat islets | Low glucose | [7] |

Alternative Molecular Target: Exchange Protein Directly Activated by cAMP 2 (Epac2)

Recent evidence has identified the Exchange Protein Directly Activated by cAMP 2 (Epac2), also known as Rapgef4, as a direct molecular target of this compound, representing a KATP channel-independent pathway for insulin secretion.[11][12] Fluorescence resonance energy transfer (FRET) and binding experiments have demonstrated that several sulfonylureas, including this compound, directly interact with Epac2.[11]

This interaction activates Epac2, which in turn acts as a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[12] The activation of the Epac2/Rap1 signaling pathway is implicated in the potentiation of insulin granule exocytosis, particularly the first phase of glucose-stimulated insulin secretion.[12] Studies in Epac2 knockout mice have shown a reduced insulin secretion response to sulfonylureas, supporting the physiological relevance of this alternative target.[11][12]

Signaling Pathways

The molecular actions of this compound in pancreatic beta-cells can be delineated into two principal signaling pathways: the primary KATP channel-dependent pathway and the alternative Epac2-dependent pathway.

KATP Channel-Dependent Signaling Pathway

Caption: KATP channel-dependent signaling pathway of this compound.

Epac2-Dependent Signaling Pathway

Caption: Epac2-dependent signaling pathway of this compound.

Experimental Protocols

The elucidation of this compound's molecular targets and mechanisms of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Recording of KATP Channel Activity (Patch-Clamp)

This protocol is used to measure the effect of this compound on the activity of KATP channels in pancreatic beta-cells.

-

Cell Preparation: Isolate pancreatic islets from rodents or use an insulin-secreting cell line (e.g., INS-1). Dissociate islets into single cells using enzymatic digestion (e.g., trypsin/dispase) and plate them on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

-

Recording: Perform whole-cell or inside-out patch-clamp recordings. For whole-cell, establish a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane patch. For inside-out, after forming a seal, retract the pipette to excise a patch of membrane.

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record KATP channel currents.

-

Drug Application: Perfuse the cell with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH) with and without varying concentrations of this compound.

-

Analysis: Measure the reduction in outward K+ current in the presence of this compound to determine the IC50.

Measurement of Insulin Secretion (Islet Perifusion)

This method allows for the dynamic measurement of insulin secretion from intact pancreatic islets in response to this compound.

-

Islet Isolation and Culture: Isolate pancreatic islets and culture them overnight to allow for recovery.

-

Perifusion System Setup: Place a group of size-matched islets (e.g., 20-30) into a perifusion chamber maintained at 37°C. Perfuse the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 3 mM).

-

Experimental Protocol:

-

Equilibrate the islets with basal glucose KRBB for a pre-incubation period (e.g., 30-60 minutes).

-

Switch to a KRBB solution containing the desired concentration of this compound and continue perifusion.

-

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

-

-

Insulin Assay: Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot insulin secretion rate over time to observe the dynamics of the secretory response to this compound.

Intracellular Calcium Imaging

This technique is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]) in response to this compound.

-

Cell Preparation: Plate dissociated islet cells or intact islets on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at 37°C.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the Fura-2 loaded cells at 340 nm and 380 nm, and capture the emission at 510 nm.

-

Stimulation: Perfuse the cells with a buffer containing a basal glucose concentration, followed by a buffer containing this compound.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient induced by this compound.

Experimental Workflow Overview

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's primary mechanism of action in pancreatic beta-cells is the inhibition of the KATP channel via binding to the SUR1 subunit, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. Additionally, a KATP channel-independent pathway involving the direct activation of Epac2 contributes to its insulinotropic effects. A thorough understanding of these molecular targets and their downstream signaling pathways, facilitated by the experimental protocols detailed herein, is crucial for the ongoing development of novel therapeutic strategies for type 2 diabetes.

References

- 1. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the high-affinity this compound site on the SUR1 subunit of the K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonylurea and K+-Channel Opener Sensitivity of KATP Channels: Functional Coupling of Kir6.2 and Sur1 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as mimic of glucose on beta-cell electrical activity. ATP-sensitive K+ channels as common pathway for both stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound stimulation of pancreatic β-cells involves both cell recruitment and increase in the individual Ca2+ response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose and this compound trigger transients of Ca2+ in single pancreatic beta-cells exposed to tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ATP- and this compound-sensitivity of the ATP-sensitive K-channel from human pancreatic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The cAMP sensor Epac2 is a direct target of antidiabetic sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

Tolbutamide's Effect on Insulin Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying tolbutamide's stimulatory effect on insulin (B600854) secretion from pancreatic β-cells. This compound, a first-generation sulfonylurea, has been a cornerstone in the management of type 2 diabetes for decades.[1] Its primary mechanism of action involves the modulation of ion channel activity, leading to a cascade of intracellular events that culminate in the exocytosis of insulin-containing granules.[2] This guide details the core signaling pathways, presents quantitative data from key experimental findings, and provides detailed protocols for the methodologies used to elucidate these processes.

Core Mechanism of Action: KATP Channel Blockade

The principal target of this compound in the pancreatic β-cell is the ATP-sensitive potassium (KATP) channel.[2][3] This channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[4][5] this compound exerts its effect by binding to the SUR1 subunit.[2][4]

Under basal glucose conditions, KATP channels are open, allowing potassium ions (K+) to flow out of the β-cell, which maintains a negative membrane potential. The binding of this compound to SUR1 induces a conformational change that closes the KATP channel.[6] This inhibition of K+ efflux leads to the depolarization of the β-cell membrane.[7][8]

The resulting depolarization activates voltage-dependent calcium channels (VDCCs) in the plasma membrane.[7] The opening of these channels facilitates a rapid influx of calcium ions (Ca2+) into the cytoplasm.[7][9] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream, a process known as exocytosis.[10][11]

Recent evidence also suggests that sulfonylureas may have an additional, KATP channel-independent action on the exocytotic machinery, potentially involving protein kinase C (PKC), although direct activation of PKC by this compound has not been demonstrated.[12][13]

Figure 1: this compound Signaling Pathway in Pancreatic β-Cells.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the effects of this compound on various aspects of β-cell function.

| This compound Concentration (µg/mL) | Insulin Release (ng/islet/min) |

| 20 | 1.2 ± 0.2 |

| 100 | 2.5 ± 0.3 |

| 500 | 3.1 ± 0.4 |

| Data adapted from studies on isolated rat islets perifused with a low glucose concentration (75 mg/dl).[14] |

| This compound Concentration (µM) | Inhibition of KATP Channel Current (%) |

| 7 | ~50 (IC50) |

| 100 | >90 |

| Data from whole-cell patch-clamp recordings in mouse pancreatic β-cells.[3] |

| This compound Concentration (µg/mL) | 45Ca2+ Uptake (pmol/islet/2 min) |

| 20 | 1.8 ± 0.2 |

| 100 | 3.2 ± 0.4 |

| 500 | 3.5 ± 0.5 |

| Data from studies on isolated rat islets at a low glucose concentration.[14] |

| This compound Concentration (µg/mL) | 86Rb+ Efflux (Fractional Outflow Rate) |

| 100 | Significant reduction |

| Qualitative data indicating inhibition of K+ permeability in isolated rat islets.[14] |

Detailed Experimental Protocols

Isolated Pancreatic Islet Perifusion Assay

This protocol is used to study the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli, including this compound.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with desired glucose concentrations.

-

This compound stock solution.

-

Collagenase for islet isolation.

-

Ficoll gradient for islet purification.

-

Perifusion system (including a peristaltic pump, water bath, perifusion chambers, and a fraction collector).

-

Insulin immunoassay kit (ELISA or RIA).

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by purification on a Ficoll density gradient.

-

Islet Culture: Culture isolated islets overnight in a suitable culture medium to allow for recovery.

-

Perifusion System Setup: Assemble the perifusion system, ensuring a constant temperature of 37°C and a stable flow rate (e.g., 1 mL/min).

-

Islet Loading: Place a known number of islets (e.g., 100-200) into each perifusion chamber.

-

Equilibration: Perifuse the islets with basal KRB buffer (e.g., containing 2.8 mM glucose) for a stabilization period (e.g., 30-60 minutes).

-

Stimulation: Switch the perifusion medium to one containing the desired concentration of this compound.

-

Fraction Collection: Collect the effluent from the perifusion chambers at regular intervals (e.g., every 1-2 minutes) into a fraction collector.

-

Insulin Measurement: Determine the insulin concentration in each collected fraction using an appropriate immunoassay.

-

Data Analysis: Plot insulin secretion rate over time to visualize the dynamic response to this compound.

Figure 2: Experimental Workflow for Islet Perifusion Assay.

Patch-Clamp Analysis of KATP Channels

This electrophysiological technique allows for the direct measurement of ion channel activity in the β-cell membrane.

Materials:

-

Pancreatic β-cells (from isolated islets or a cell line).

-

Patch-clamp rig (including a microscope, micromanipulator, amplifier, and data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette puller and microforge.

-

Intracellular (pipette) and extracellular (bath) solutions.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of pancreatic β-cells.

-

Pipette Fabrication: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

-

Solution Filling: Fill the patch pipette with the intracellular solution and the recording chamber with the extracellular solution.

-

Seal Formation: Under microscopic guidance, carefully approach a β-cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Configuration:

-

Cell-attached: Record the activity of KATP channels within the patched membrane area.

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to measure the total KATP current.

-

Inside-out: After forming a seal, retract the pipette to excise a patch of membrane with its intracellular face exposed to the bath solution. This allows for the application of intracellular messengers.

-

-

Recording: Apply a voltage protocol and record the resulting ion currents.

-

Drug Application: Perfuse the recording chamber with a solution containing this compound to observe its effect on KATP channel activity.

-

Data Analysis: Analyze the recorded currents to determine the extent of channel inhibition by this compound.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This method utilizes fluorescent Ca2+ indicators to visualize and quantify changes in intracellular calcium levels.

Materials:

-

Pancreatic β-cells or isolated islets.

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM).

-

Fluorescence microscopy system with appropriate filters and a sensitive camera.

-

Image analysis software.

-

This compound stock solution.

Procedure:

-

Cell Loading: Incubate the β-cells or islets with a membrane-permeant form of the Ca2+ indicator (e.g., Fura-2 AM). Cellular esterases will cleave the AM ester group, trapping the dye inside the cells.

-

Washing: Wash the cells to remove any extracellular dye.

-

Imaging Setup: Place the cells on the stage of the fluorescence microscope.

-

Baseline Measurement: Record the baseline fluorescence of the cells in a basal glucose solution. For ratiometric dyes like Fura-2, this involves alternating excitation at two different wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).

-

Stimulation: Add this compound to the recording chamber.

-

Image Acquisition: Continuously record the fluorescence intensity over time as the cells respond to the stimulus.

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2). This ratio is proportional to the intracellular Ca2+ concentration. Plot the change in this ratio over time to visualize the Ca2+ transient induced by this compound.[15][16]

Conclusion

This compound's insulin secretagogue effect is a well-characterized process initiated by its specific interaction with the SUR1 subunit of the KATP channel in pancreatic β-cells. The subsequent cascade of membrane depolarization, calcium influx, and insulin granule exocytosis is a classic example of stimulus-secretion coupling. The experimental protocols detailed in this guide provide the fundamental tools for researchers and drug development professionals to investigate the intricate details of this and other insulin secretion pathways, paving the way for the development of novel therapeutics for diabetes and related metabolic disorders.

References

- 1. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]

- 2. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-induced changes of the DNA, protein and insulin content and the secretory activity of isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Onset and reversibility of changes in secretory function and composition of isolated rat pancreatic islets following long-term administrationof high or low this compound doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as mimic of glucose on beta-cell electrical activity. ATP-sensitive K+ channels as common pathway for both stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound stimulation of pancreatic β-cells involves both cell recruitment and increase in the individual Ca2+ response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hellobio.com [hellobio.com]

- 12. Glyburide and this compound induce desensitization of insulin release in rat pancreatic islets by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct effects of this compound on mitochondrial function, intracellular Ca2+ and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound stimulation and inhibition of insulin release: studies of the underlying ionic mechanisms in isolated rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on Sulfonylurea Compounds and Insulin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies that elucidated the mechanism of action of sulfonylurea compounds in stimulating insulin (B600854) secretion from pancreatic β-cells. It covers the core molecular interactions, key experimental methodologies, and quantitative data derived from seminal research in the field.

Introduction: The Role of Sulfonylureas in Diabetes Therapy

Sulfonylureas are a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1][2] Their primary therapeutic effect is the potentiation of insulin release from pancreatic β-cells.[3][4] This guide explores the molecular basis of their action, focusing on their interaction with the ATP-sensitive potassium (K-ATP) channel, a critical component linking glucose metabolism to β-cell electrical activity and insulin exocytosis.[4][5][6] The family of sulfonylureas is divided into generations, with second-generation drugs like glibenclamide (glyburide), glipizide, and glimepiride (B1671586) being more potent and generally preferred over first-generation agents such as tolbutamide.[1]

Core Mechanism of Action: The K-ATP Channel

The principal target for sulfonylureas is the K-ATP channel on the plasma membrane of pancreatic β-cells.[1][4] This channel is an octameric complex composed of two distinct subunits:

-

Kir6.2: The pore-forming inwardly rectifying potassium channel subunit.[5][6]

-

SUR1: The regulatory sulfonylurea receptor 1 subunit, which is the specific binding site for sulfonylureas and other channel modulators.[2][5]

Under resting (low glucose) conditions, K-ATP channels are open, allowing potassium ion (K+) efflux, which maintains the β-cell in a hyperpolarized state, thus preventing insulin secretion. When blood glucose levels rise, cellular metabolism increases the intracellular ATP-to-ADP ratio.[7] ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel.[4][7]

Sulfonylureas pharmacologically mimic the effect of high ATP. They bind with high affinity to the SUR1 subunit, inducing channel closure independent of nucleotide levels.[4][7] This action initiates a critical signaling cascade:

-

Membrane Depolarization: Closure of the K-ATP channel reduces K+ efflux, causing the cell membrane potential to become less negative (depolarization).[2][8]

-

Calcium Influx: The depolarization activates voltage-gated calcium channels (VGCCs).[4]

-

Insulin Exocytosis: The resulting influx of calcium ions (Ca2+) acts as the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin into the bloodstream.[1][4]

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Data from Foundational Studies

The potency and binding characteristics of sulfonylureas have been quantified through various assays. The data highlight the higher affinity of second-generation compounds.

| Compound | Generation | Target | Assay Type | Measured Value | Reference |

| Glibenclamide | Second | SUR1 | Radioligand Binding | KD ≈ 0.9 nM (in absence of MgATP) | [9] |

| Glibenclamide | Second | SUR1 | Radioligand Binding | KD ≈ 5.2 nM (in presence of MgATP) | [9] |

| This compound | First | K-ATP Channel | Electrophysiology | IC₅₀ ≈ 10-100 µM | [4] |

| Glibenclamide | Second | K-ATP Channel | Electrophysiology | IC₅₀ ≈ 10-20 nM | [4][6] |

| ATP | Endogenous | K-ATP Channel | Electrophysiology | IC₅₀ ≈ 5-10 µM (pancreatic β-cells) | [10] |

KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates higher affinity. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

The mechanisms of sulfonylurea action were elucidated through several key experimental techniques that remain central to research in this area.

This technique directly measures the activity of ion channels like the K-ATP channel in the β-cell membrane. The inside-out patch configuration is particularly useful for studying the direct effects of compounds on the channel.

-

Objective: To measure the inhibitory effect of sulfonylureas on K-ATP channel currents.

-

Methodology:

-

Cell Preparation: Pancreatic islets are isolated, typically from rodent models, via collagenase digestion. The islets are then dissociated into single β-cells.[4]

-

Patch Formation: A glass micropipette forms a high-resistance seal with the cell membrane. The patch is then excised to create an "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.[11]

-

Solution Composition:

-

Pipette (extracellular): Contains a high concentration of potassium, e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4.[4]

-

Bath (intracellular): Contains a similar potassium concentration but allows for the controlled application of ATP and sulfonylureas, e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2.[4]

-

-

Data Acquisition: Channel activity (opening and closing events) is recorded as electrical current. The sulfonylurea compound is added to the bath solution at various concentrations to determine its inhibitory effect on channel open probability.[11][12]

-

Caption: Experimental workflow for patch-clamp analysis of sulfonylureas.

This assay is used to quantify the binding affinity of a drug to its receptor. Competition assays, using a radiolabeled sulfonylurea like [³H]Glibenclamide, are common.[13]

-

Objective: To determine the binding affinity (Ki) of an unlabeled sulfonylurea compound for the SUR1 receptor.

-

Methodology:

-

Membrane Preparation: A cell line (e.g., HEK293) is engineered to express the SUR1/Kir6.2 channel complex. The cells are harvested and homogenized to create a membrane preparation rich in the target receptor.[13]

-

Assay Setup (in triplicate):

-

Incubation & Filtration: The reactions are incubated to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters, which trap the membranes (and bound radioligand) while allowing unbound radioligand to pass through.[13]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter. The data is used to calculate the IC₅₀ of the test compound, from which the Ki can be derived.[13]

-

This assay directly measures the physiological endpoint of sulfonylurea action: the release of insulin from pancreatic islets.

-

Objective: To quantify the amount of insulin released from whole pancreatic islets in response to sulfonylurea treatment.

-

Methodology:

-

Islet Isolation and Culture: Pancreatic islets are isolated and cultured overnight to allow recovery.[4][14]

-

Pre-incubation: Groups of islets are pre-incubated in a buffer with low glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.[4]

-

Stimulation: The islets are then transferred to a buffer containing a low glucose concentration supplemented with different concentrations of the test sulfonylurea. A high glucose concentration (e.g., 16.7 mM) serves as a positive control.[4]

-

Sample Collection: After a set incubation period (e.g., 1-2 hours), the buffer (supernatant) is collected.[14]

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).[14][15]

-

Caption: Logical relationship from drug binding to physiological response.

Conclusion

The foundational studies on sulfonylureas have established a clear, direct mechanism of action centered on the allosteric inhibition of the pancreatic K-ATP channel. Through the elegant application of techniques like patch-clamping, radioligand binding, and insulin secretion assays, researchers have detailed the molecular cascade from drug-receptor binding to the ultimate therapeutic effect of enhanced insulin release. This body of work not only provides the basis for the clinical use of sulfonylureas but also serves as a paradigm for ion channel pharmacology and drug development in metabolic diseases.

References

- 1. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. benchchem.com [benchchem.com]

- 5. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Mechanism For Sulfonylurea Treatment Failure In Type 2’s [diabetesincontrol.com]

- 9. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An adenylate kinase is involved in KATP channel regulation of mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. protocols.io [protocols.io]

Exploring off-target effects of Tolbutamide in preliminary screens

An In-depth Technical Guide to Exploring Off-Target Effects of Tolbutamide in Preliminary Screens

Introduction

This compound, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its primary therapeutic effect is achieved through the stimulation of insulin (B600854) secretion from pancreatic beta-cells.[1][4] However, like many small molecule drugs, the potential for off-target interactions is a critical consideration in drug development and for understanding its complete pharmacological profile. Off-target effects can lead to unforeseen side effects or, in some instances, reveal novel therapeutic applications.[5][6] This guide provides a comprehensive overview of the known and potential off-target effects of this compound, along with detailed experimental protocols for their identification and characterization in preliminary screens.

On-Target Mechanism of Action

This compound's primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][7][8] These channels are composed of two subunits: the inward-rectifier potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[9] this compound binds to the SUR1 subunit, leading to the closure of the K-ATP channel.[1][4] This closure prevents K+ efflux, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of Ca2+ ions.[1][10] Elevated intracellular Ca2+ then triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent lowering of blood glucose levels.[1][4]

Caption: On-target signaling pathway of this compound in pancreatic β-cells.

Identified and Potential Off-Target Interactions

Beyond its primary target, this compound has been observed to interact with other cellular components, which may contribute to its broader physiological effects and potential side effects.

2.1. Other Ion Channels this compound's effects are not limited to K-ATP channels. Studies have suggested interactions with other ion channels:

-

Volume-Regulated Anion Channels (VRACs): In rat pancreatic beta-cells, this compound has been shown to potentiate the volume-regulated anion channel current in a glucose-dependent manner.[11] This action could contribute to its effects on beta-cell electrical activity.[11]

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Some sulfonylureas, including this compound, have been reported to block CFTR channels.[10][12]

2.2. Transporters

-

Organic Anion Transporter 2 (OAT2): this compound is a substrate for the hepatic uptake transporter OAT2.[13] This interaction is significant for its pharmacokinetics and metabolism, primarily by CYP2C9.[13]

-

ATP-Binding Cassette (ABC) Transporters: The SUR1 subunit of the K-ATP channel is itself a member of the ABC transporter superfamily.[14][15] This suggests a potential for broader interactions with other ABC transporters.

2.3. Other Proteins and Pathways

-

Human Serum Albumin (HSA): this compound is extensively bound to plasma proteins, with HSA being the main carrier.[16] This binding affects its bioavailability and distribution.[16]

-

Protein Kinase C (PKC): There is evidence to suggest that this compound stimulates exocytosis in pancreatic A-cells through a PKC-dependent mechanism.[17]

Quantitative Data on this compound Interactions

The following table summarizes the available quantitative data for this compound's interactions with its primary and off-target molecules.

| Target | Interaction Type | Value | Species | Comments | Reference(s) |

| K-ATP Channel (SUR1) | Inhibition (IC50) | ~7 µM | Mouse | Measured from whole-cell experiments in pancreatic β-cells. | [7] |

| Organic Anion Transporter 2 (OAT2) | Transporter Affinity (Km) | 19.5 ± 4.3 µM | Human | Determined using singly transfected cells. | [13] |

| Volume-Regulated Anion Channel | Potentiation (EC50) | 85 µM | Rat | Glucose-dependent potentiation in pancreatic β-cells. | [11] |

| Human Serum Albumin (HSA) | Protein Binding | ~95% | Human | High degree of binding to plasma proteins. | [18] |

Experimental Protocols for Off-Target Screening

Identifying off-target effects is a critical step in preclinical drug development.[5] The following are detailed protocols for key experimental approaches to screen for this compound's off-target interactions.

4.1. Affinity Chromatography-Mass Spectrometry

This technique is used to identify proteins that physically interact with a drug molecule.[19][20] A "bait" molecule (immobilized this compound) is used to "fish" for interacting proteins ("prey") from a cell lysate.[19]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Methodology:

-

Probe Synthesis: Synthesize a this compound analog with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose beads).

-

Immobilization: Covalently couple the this compound analog to the chromatography beads according to the manufacturer's protocol.

-

Cell Lysate Preparation: Culture relevant cells (e.g., pancreatic beta-cell line, hepatocytes) and prepare a native protein lysate using a non-denaturing lysis buffer containing protease inhibitors.

-

Affinity Purification:

-

Incubate the cell lysate with the this compound-coupled beads for 2-4 hours at 4°C to allow for protein binding.

-

As a negative control, incubate the lysate with uncoupled beads.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads. This can be done by:

-

Competitive elution with an excess of free this compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing agent (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

4.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular environment.[21][22] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23][24]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control (e.g., DMSO) for a specified time.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[24]

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[5]

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble proteins.

-

Quantify the amount of a specific protein of interest at each temperature using Western blotting or quantify the entire soluble proteome using mass spectrometry (Thermal Proteome Profiling).

-

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[23]

4.3. Kinome Profiling

Kinome profiling provides a broad assessment of a compound's interaction with a large number of protein kinases, which is crucial as kinases are common off-targets for many drugs.[6][25][26]

Caption: General workflow for an in vitro kinase profiling assay.

Detailed Methodology:

-

Assay Setup: In a multi-well plate format, combine individual purified kinases from a large panel (e.g., >300 kinases) with their specific peptide substrate and radiolabeled ATP (γ-³²P-ATP).[5][27]

-

Compound Addition: Add this compound at one or more concentrations to the assay wells. Include appropriate positive and negative controls (e.g., a known inhibitor and DMSO, respectively).

-

Kinase Reaction: Incubate the plates to allow the kinase reaction (phosphorylation of the substrate) to proceed.

-

Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unused ATP. The amount of incorporated radioactivity, which is proportional to kinase activity, is measured using a scintillation counter.[5]

-

Data Analysis: Calculate the percentage of inhibition of each kinase's activity by this compound relative to the DMSO control. Significant inhibition (e.g., >50% at 10 µM) indicates a potential off-target interaction that warrants further investigation.

Conclusion

While this compound's primary role as a K-ATP channel inhibitor is well-established, a growing body of evidence points to a more complex pharmacological profile involving interactions with other ion channels, transporters, and signaling proteins. A thorough investigation of these off-target effects is not only crucial for understanding the full spectrum of its clinical actions and potential side effects but also for guiding the development of more selective and safer next-generation antidiabetic agents. The experimental strategies outlined in this guide—Affinity Chromatography, CETSA, and Kinome Profiling—provide a robust framework for researchers to systematically explore the off-target landscape of this compound and other small molecule drugs in preliminary screens, ultimately contributing to safer and more effective pharmacotherapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. minicule.com [minicule.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. icr.ac.uk [icr.ac.uk]

- 7. Opposite effects of this compound and diazoxide on the ATP-dependent K+ channel in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as mimic of glucose on beta-cell electrical activity. ATP-sensitive K+ channels as common pathway for both stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 10. Frontiers | The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions [frontiersin.org]

- 11. This compound potentiates the volume-regulated anion channel current in rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Anion Transporter 2 Mediates Hepatic Uptake of this compound, a CYP2C9 Probe Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Chronic exposure to this compound and glibenclamide impairs insulin secretion but not transcription of K(ATP) channel components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BINDING OF this compound TO GLYCATED HUMAN SERUM ALBUMIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound stimulates exocytosis of glucagon by inhibition of a mitochondrial-like ATP-sensitive K+ (KATP) conductance in rat pancreatic A-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound [glowm.com]

- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 20. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. annualreviews.org [annualreviews.org]

- 25. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 26. assayquant.com [assayquant.com]

- 27. Kinome Profiling - Oncolines B.V. [oncolines.com]

Initial Characterization of Tolbutamide's Chemical Properties: A Technical Guide for Researchers

This document provides a comprehensive technical overview of the fundamental chemical and physical properties of Tolbutamide. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. This guide outlines key physicochemical data, details established experimental protocols for their determination, and visualizes the primary signaling pathway of this compound.

General and Physical Properties of this compound

This compound is a first-generation sulfonylurea oral hypoglycemic agent.[1] A thorough understanding of its chemical and physical characteristics is crucial for research and development, particularly in formulation and analytical method development.

General Chemical Information

Key identifying and structural information for this compound is summarized in Table 1.

| Property | Value |